molecular formula C11H10N2S B3004785 4-(Pyridin-4-ylsulfanyl)aniline CAS No. 673-09-6

4-(Pyridin-4-ylsulfanyl)aniline

Cat. No. B3004785
CAS RN: 673-09-6
M. Wt: 202.28
InChI Key: DYOBZIUDPDIPKN-UHFFFAOYSA-N
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Description

4-(Pyridin-4-ylsulfanyl)aniline is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with pyridinyl and aniline components, which can provide insights into the chemical behavior and properties of similar structures. For instance, the synthesis of related compounds involves multicomponent reactions and stepwise reductions, which could be relevant for the synthesis of 4-(Pyridin-4-ylsulfanyl)aniline .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions or multicomponent reactions. For example, a compound with a pyridinyl moiety was synthesized through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . Another related compound was synthesized using a multicomponent reaction, which is a versatile method that could potentially be applied to the synthesis of 4-(Pyridin-4-ylsulfanyl)aniline .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Pyridin-4-ylsulfanyl)aniline has been characterized using various spectroscopic methods and X-ray diffraction. For instance, the crystal structure of a related compound showed that the molecule is essentially coplanar, with specific dihedral angles between the rings . Such structural information is crucial for understanding the reactivity and interaction of the compound .

Chemical Reactions Analysis

The chemical reactivity of compounds containing pyridinyl and aniline groups can be inferred from the studies on similar molecules. For example, the electropolymerization of aniline in a protic ionic liquid with high proton activity has been explored, which could be relevant for understanding the reactivity of the aniline group in 4-(Pyridin-4-ylsulfanyl)aniline .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with pyridinyl and aniline components have been studied using computational methods such as Density Functional Theory (DFT). These studies include the calculation of vibrational assignments, chemical shifts, and electronic properties like HOMO and LUMO energies . Additionally, antimicrobial activity and molecular docking studies have been conducted to explore the biological interactions of these compounds .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of compounds related to 4-(Pyridin-4-ylsulfanyl)aniline has been studied. For instance, the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline was examined, revealing significant insights into molecular interactions and structural configurations. This research is crucial for understanding the physical and chemical properties of such compounds (Krishnan et al., 2021).

Corrosion Inhibition

Research on derivatives of pyridine, which includes compounds like 4-(Pyridin-4-ylsulfanyl)aniline, has shown their effectiveness as corrosion inhibitors. Studies on 4-amino-N,N-di-(2-pyridylmethyl)-aniline, for example, demonstrated its ability to inhibit corrosion in metal structures, particularly in acidic environments (Xu et al., 2015).

Nonlinear Optical (NLO) Applications

Compounds related to 4-(Pyridin-4-ylsulfanyl)aniline have been utilized in nonlinear optical (NLO) applications. For instance, binary adducts between various aniline derivatives and coformers have been synthesized and characterized for their potential in NLO applications (Draguta et al., 2015).

Vibrational Spectra and DFT Studies

Density Functional Theory (DFT) and experimental studies have been conducted on the structure and vibrational spectra of compounds related to 4-(Pyridin-4-ylsulfanyl)aniline. These studies offer valuable insights into the molecular structure and vibrational properties of such compounds (Acosta-Ramírez et al., 2013).

Electrochemical Applications

The electrochemical properties of aniline derivatives, which include 4-(Pyridin-4-ylsulfanyl)aniline, have been explored in various studies. For instance, the electrochemical polymerization of aniline in protic ionic liquids has been investigated, offering insights into the fabrication of high-quality polyaniline (Shen & Huang, 2018).

NMR Chemical Shifts Analysis

Research has been conducted on the chemical shifts in NMR of 4-substituted N-[1-(pyridine-3- and -4-yl)ethylidene]anilines, which provides a deeper understanding of the molecular structure and electronic properties of such compounds (Rančić et al., 2014).

Synthesis and Biological Study

The synthesis and biological study of novel compounds related to 4-(Pyridin-4-ylsulfanyl)aniline have been explored. These studies investigate the antimicrobial activity of such compounds and their potential in medical applications (Patel, Patel, & Patel, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-(Pyridin-4-ylsulfanyl)aniline are not mentioned in the available literature, it’s worth noting that aniline derivatives are often used in the synthesis of various biologically active compounds . This suggests potential future research directions in the field of medicinal chemistry.

Mechanism of Action

Mode of Action

Anilines and their derivatives generally act through nucleophilic aromatic substitution reactions . In these reactions, the aniline molecule acts as a nucleophile, attacking an electrophilic aromatic compound. This can lead to changes in the target molecule, potentially altering its function .

Biochemical Pathways

For instance, they may affect the synthesis and metabolism of amino acids , or they may interact with enzymes involved in inflammatory responses .

Action Environment

The action, efficacy, and stability of 4-(Pyridin-4-ylsulfanyl)aniline can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the biological system in which the compound is acting.

properties

IUPAC Name

4-pyridin-4-ylsulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOBZIUDPDIPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-aminothiophenol (20.2 g, 156.5 mmol) in anhydrous DMF (200 mL) was added 4-chloropyridine hydrochloride (24.4 g, 161.0 mmol) followed by potassium carbonate (44 g, 318.4 mmol). The reaction mixture was heated at 80° C. overnight, then diluted with ethyl acetate (400 mL) and water (400 mL). The aqueous layer was back-extracted with ethyl acetate (2×200 mL). The combined organic layers were washed with a saturated aqueous NaCl solution (200 mL), dried over anhy MgSO4, and concentrated under reduced pressure. The residue was filtered through a pad of silica with ethyl acetate and the resulting material was triturated with an ethyl ether/hexane solution to afford the desired product (24.7 g, 78%). TLC (50% ethyl acetate/50% hexane) Rf 0.25; 1H-NMR (DMSO-d6) δ 5.67 (bs, 2H), 6.65 (d, J=8.4 Hz, 2H), 6.88 (d, J=6.2 Hz, 2H), 7.19 (d, J=8.4 Hz, 2H), 8.27 (d, J=6.2 Hz, 2H), MS[M+H]+=203.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
78%

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